B1575433 Glycogen debranching enzyme (980-990)

Glycogen debranching enzyme (980-990)

Cat. No.: B1575433
Attention: For research use only. Not for human or veterinary use.
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Description

The Glycogen Debranching Enzyme (GDE) is a multifunctional, monomeric protein critical for the complete degradation of glycogen. It possesses two distinct catalytic activities: a 4-alpha-glucanotransferase (GT) and an amylo-alpha-1,6-glucosidase (GC) . These activities work sequentially to dismantle the branched structure of glycogen. When glycogen phosphorylase digestion stalls near a branch point, the GT activity first transfers a block of three glucose residues from a branch to a nearby non-reducing end via an alpha-1,4-glycosidic linkage. The GC activity then hydrolyzes the remaining alpha-1,6-glycosidic bond, releasing a single molecule of glucose . This coordinated mechanism is essential for mobilizing glucose reserves from glycogen stores in tissues like liver and muscle . In humans, GDE is encoded by the AGL gene and mutations in this gene are responsible for Glycogen Storage Disease Type III (Cori's disease) . This link makes the enzyme a vital tool for researching the molecular pathology of metabolic disorders . Structural studies, including cryo-EM analyses, have revealed that the enzyme comprises multiple domains, with the GT and GC activities residing in separate domains situated at opposite ends of the protein structure . This product, Glycogen Debranching Enzyme (980-990), is provided for research applications only and is not intended for diagnostic, therapeutic, or any human use.

Properties

sequence

TIAEVGKWLQA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Glycogen debranching enzyme (980-990)

Origin of Product

United States

Molecular Architecture and Structural Biology of Gde

Overall Tertiary and Quaternary Structural Organization

Cryo-electron microscopy studies of human GDE (hsGDE) have provided high-resolution insights into its architecture, revealing the distinct spatial organization of its domains. nih.govresearchgate.net The distance between the GT and GC active sites is significant, measured at over 50 Å in Candida glabrata GDE (CgGDE), which has implications for the mechanism of substrate transfer between the two active sites. nih.govnih.gov It is suggested that the product of the GT reaction completely dissociates from the enzyme before being recruited to the GC active site. nih.gov

The stability of the GDE structure is not only dependent on the interactions between its domains but is also influenced by its binding to glycogen (B147801). nih.gov This interaction is critical for regulating the enzyme's stability and function. nih.gov

Distinct Functional Domains and Subdomains

The multifunctionality of GDE is a direct result of its distinct and specialized domains, each responsible for a specific aspect of the debranching process. nih.govnumberanalytics.com

Glucanotransferase Domain (e.g., N-terminal domain, α-amylase superfamily)

Located in the N-terminal half of the protein, the glucanotransferase (GT) domain is responsible for the first step of the debranching process: the transferase reaction. wikipedia.orgnih.gov This domain catalyzes the cleavage of a maltotriosyl unit (three glucose residues) from a glycogen branch and transfers it to a nearby non-reducing end, forming a new α-1,4 glycosidic bond. nih.gov

The GT domain belongs to the α-amylase superfamily (glycoside hydrolase family 13 or GH13) and is composed of three subdomains: A, B, and C. nih.govnih.govnih.gov The active site of the GT domain is characterized by a groove that can accommodate the glycogen branch. wikipedia.org Structural studies have identified key conserved sequence regions (CSRI–IV) that contain the catalytic residues essential for its transferase activity. nih.gov In human GDE, the GT domain encompasses residues 116 to 947. nih.govresearchgate.net

Glucosidase Domain (e.g., C-terminal domain)

The C-terminal half of the GDE polypeptide houses the glucosidase (GC) domain. wikipedia.orgnih.gov This domain is responsible for the second and final step of debranching: the hydrolysis of the α-1,6 glycosidic bond at the branch point, which releases a single free glucose molecule. nih.gov The GC domain of human GDE is located at the C-terminus, spanning residues 1035 to 1532, and belongs to the GH133 family. researchgate.net

The catalysis performed by the GC domain is similar to that of glucoamylase. wikipedia.org The active site is highly selective for its substrate, ensuring the proper and efficient removal of the branch point. wikipedia.org Mutations within the C-terminal region of GDE have been shown to abolish its glucosidase activity. nih.gov

Carbohydrate-Binding Domains (CBDs) and Their Characterization

In addition to the active sites within the catalytic domains, GDE possesses non-catalytic carbohydrate-binding modules (CBMs) that are essential for its function. nih.govnih.gov These CBMs enhance the enzyme's efficiency by increasing its proximity to the insoluble glycogen substrate. frontiersin.org

The AGL protein, which is the human GDE, binds to glycogen through its C-terminal region. nih.gov Mutations in the carbohydrate-binding domain can have severe consequences, leading to a significant loss of all enzymatic activities and an increased susceptibility to proteasomal degradation. nih.gov This highlights the critical role of the CBD in coordinating the enzyme's functions and maintaining its stability. nih.gov

Structural studies of GDE have identified multiple oligosaccharide-binding sites. nih.gov In Candida glabrata GDE, in addition to the active sites, an additional glycogen-binding site was identified on the M2 domain. nih.gov Further binding sites are also present on the GT subdomain B and the GC domain, although their conservation across species requires further investigation. nih.gov

Active Site Characterization

GDE possesses two independent active sites located on a single polypeptide chain, each responsible for one of the two catalytic steps in glycogen debranching. wikipedia.orgnih.gov The N-terminal half of the enzyme contains the oligo-1,4-->1,4-glucantransferase (GT) activity, while the C-terminal half is associated with the amylo-1,6-glucosidase (GC) activity. wikipedia.orgnih.gov The crystal structure of GDE from Candida glabrata and humans reveals that these two active sites are situated in distinct domains, separated by a significant distance of over 50 Å. researchgate.netnih.gov

Site-directed mutagenesis and structural studies have been pivotal in identifying the key catalytic residues within each active site.

For the transferase (GT) site , which belongs to the α-amylase superfamily (Glycoside Hydrolase family 13 or GH13), specific aspartate and glutamate (B1630785) residues are crucial for catalysis. nih.govresearchgate.net In rabbit muscle GDE, Asp549 has been definitively identified as the catalytic nucleophile. acs.orgnih.gov This was confirmed by trapping a glycosyl-enzyme intermediate. nih.govacs.org This aspartate residue is highly conserved across all α-glucanotransferases and α-glucosidases within this family. acs.orgnih.gov Studies on yeast GDE further identified a triad (B1167595) of essential residues for transferase activity: Asp-535 , Glu-564 , and Asp-670 . Mutating any of these residues resulted in a loss of transferase function while retaining glucosidase activity. nih.gov The equivalents in Candida glabrata GDE are Asp535 and Glu564. researchgate.net

For the glucosidase (GC) site , which shows similarity to the GH15 family, a different set of aspartate residues is responsible for catalysis. nih.gov In yeast GDE, site-directed mutagenesis pinpointed Asp-1086 and Asp-1147 as the catalytic residues for the glucosidase activity. nih.gov Mutations of these residues (D1086N and D1147N) abolished glucosidase activity but did not affect the transferase function. nih.gov

Active SiteEnzyme SourceIdentified Catalytic ResiduesFamily
Transferase (GT)Rabbit MuscleAsp549 (Nucleophile)GH13 (α-amylase superfamily)
Transferase (GT)Yeast (S. cerevisiae)Asp535, Glu564, Asp670GH13 (α-amylase superfamily)
Glucosidase (GC)Yeast (S. cerevisiae)Asp1086, Asp1147GH15

The two active sites of GDE exhibit high substrate specificity to ensure the correct sequence of debranching events. nih.gov The enzyme must first recognize the limit dextrin (B1630399) branch left by glycogen phosphorylase, transfer a trisaccharide, and then hydrolyze the single remaining α-1,6 linked glucose.

The transferase (GT) active site is highly selective for glycogen branches containing four glucose residues. nih.govnih.gov Structural and kinetic studies show that the main glycogen chain plays a critical role in binding. nih.gov Crystal structures of GDE mutants in complex with various oligosaccharides revealed that a minimum of five glucose residues in the main chain are necessary for optimal binding to the GT active site. nih.govnih.gov Research using fluorogenic biantennary dextrins showed that the main branch of the substrate is a crucial component for the donor substrate of the transferase and does not act as an acceptor. nih.gov Instead, the transferase moves the maltotriosyl unit to a separate, sufficiently long linear glucan chain. nih.govproquest.com

The glucosidase (GC) active site is tailored to bind the product of the transferase reaction: a glycogen molecule with a single glucose residue attached via an α-1,6 linkage. nih.gov Similar to the GT site, optimal binding at the GC active site also requires a minimum of five main-chain glucose residues, highlighting the importance of the polymer chain for substrate recognition. nih.govnih.gov This specificity prevents the enzyme from prematurely hydrolyzing branches before the transferase has acted. In addition to the active sites, GDE possesses other glycogen-binding sites on its surface that help recruit the enzyme to the glycogen particle and regulate its activity. wikipedia.orgnih.gov

Active SiteSubstrate Specificity DeterminantsKey Findings
Transferase (GT)Selectivity for 4-residue branches on limit dextrin.Requires a minimum of 5 glucose residues on the main chain for optimal binding. nih.govnih.gov
Glucosidase (GC)Selectivity for single α-1,6 linked glucose residues.Requires a minimum of 5 glucose residues on the main chain for optimal binding. nih.govnih.gov
Both SitesBinding of the main glycogen polymer chain.Additional glycogen-binding sites outside the catalytic centers aid in enzyme recruitment and regulation. nih.gov

Comparative Structural Analysis across Species and Enzyme Families

Eukaryotic GDE is a remarkable example of enzyme evolution, consolidating two distinct catalytic functions onto a single polypeptide. wikipedia.orgnih.gov This is not a universal strategy. In E. coli and other bacteria, the transferase and glucosidase activities are performed by two separate enzymes. wikipedia.org

The GDE transferase domain is a member of the GH13 (or α-amylase) family, while the glucosidase domain is similar to members of the GH15 family. researchgate.netnih.gov This places eukaryotic GDE at an intersection of different glycoside hydrolase families.

A comparison with debranching enzymes from other domains of life reveals significant structural and functional diversity:

Bacteria and Plants: Enzymes like isoamylases and pullulanases typically possess only glucosidase activity, are about 50% smaller than eukaryotic GDE, and share very limited sequence similarity. nih.gov Bacterial debranching enzymes (GlgX) are highly specific and will not debranch longer outer chains. researchgate.net α-Glucan debranching enzymes are generally classified into GH13 and GH57 families. nih.gov

Archaea: The debranching enzyme from Sulfolobus solfataricus, known as TreX, is an interesting case. While it is structurally distinct from eukaryotic GDE, it also possesses both amylosidase and glucanotransferase activities within a single active site. wikipedia.orgnih.gov Unlike the monomeric human GDE, TreX exists as a dimer and tetramer, and this oligomerization is believed to be crucial for modulating its shape and dual functions. wikipedia.org

Fungi: The GDE from Candida glabrata has been structurally characterized and shows that distinct domains encode the two separate catalytic activities, similar to the human enzyme. wikipedia.orgnih.gov

This comparative analysis highlights how different evolutionary paths have solved the biochemical challenge of glycogen debranching, either through multifunctional monomeric enzymes, multimeric single-site enzymes, or separate specialized proteins.

Organism/GroupEnzyme(s)Key Structural/Functional FeaturesEnzyme Family
Humans, Mammals, YeastGlycogen Debranching Enzyme (GDE)Single large monomeric protein (~170 kDa) with two distinct active sites (transferase and glucosidase). wikipedia.orgnumberanalytics.comGT site: GH13; GC site: GH15 nih.gov
E. coli (Bacteria)Two separate enzymesGlucosyltransferase and glucosidase activities are on different proteins. wikipedia.orgGH13, GH57 nih.govresearchgate.net
Sulfolobus solfataricus (Archaea)TreXFunctions as a dimer/tetramer; performs two activities (amylosidase, glucanotransferase) in a single active site. wikipedia.orgRelated to isoamylases/pullulanases nih.gov
PlantsIsoamylases, PullulanasesTypically have only glucosidase activity; smaller than eukaryotic GDE. nih.govGH13, GH57 nih.gov

Enzymatic Mechanisms and Catalysis of Gde

Detailed Mechanism of 4-α-Glucanotransferase Activity

The first catalytic function of GDE is its transferase activity, which remodels the branched glycogen (B147801) structure to allow for further degradation. wikipedia.orgnumberanalytics.com

The 4-α-glucanotransferase (also known as oligo-1,4-1,4-glucan transferase) activity involves the transfer of a block of three glucose residues from a four-residue glycogen branch to the non-reducing end of a nearby glycogen chain. wikipedia.orgnih.govyoutube.com This process is a transglycosylation reaction, where a glycosidic bond is broken and a new one is formed. nih.gov The reaction proceeds through a double displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate. nih.gov This mechanism ensures the retention of the anomeric configuration. The transferase activity exposes the single glucose residue remaining at the branch point, which is linked via an α-1,6-glycosidic bond. wikipedia.orgnih.gov

Substrate recognition is a critical aspect of enzyme function, dictating the enzyme's specificity. biorxiv.orgresearchgate.net The transferase active site of GDE is designed to recognize and bind to the limit dextrin (B1630399) structure created by glycogen phosphorylase. nih.gov Structural studies and mutational analyses have revealed that the enzyme's active site pocket and surrounding loops are crucial for binding the specific branched oligosaccharide. nih.govnih.gov The enzyme appears to contain a binding site that can accommodate at least seven glucose subunits, including the branched glucose, allowing it to precisely position the substrate for the transfer reaction. wikipedia.org The recognition process involves a network of interactions, including hydrogen bonds and hydrophobic contacts, between the amino acid residues of the enzyme and the glucose units of the glycogen branch. biorxiv.orgresearchgate.net

Detailed Mechanism of Amylo-α-1,6-Glucosidase Activity

The second catalytic function of GDE, the glucosidase activity, is responsible for the final step of branch removal. wikipedia.orglibretexts.org

The amylo-α-1,6-glucosidase activity catalyzes the hydrolysis of the remaining α-1,6-glycosidic linkage at the branch point. wikipedia.orgyoutube.com Unlike the phosphorolysis reaction of glycogen phosphorylase, this is a hydrolysis reaction, meaning it utilizes a water molecule to cleave the bond. youtube.commonash.edujackwestin.com The result of this hydrolysis is the release of a free, non-phosphorylated glucose molecule. youtube.comyoutube.com The mechanism is thought to proceed through a two-step, acid-base assisted process involving an oxocarbenium ion intermediate, which results in the retention of configuration in the released glucose. wikipedia.org

The active site for the amylo-α-1,6-glucosidase activity is distinct from the transferase site. taylorandfrancis.com This site specifically recognizes the single glucose residue attached via an α-1,6 linkage. wikipedia.org Research using fluorogenic oligosaccharides has helped to map this active site. nih.gov These studies suggest that for optimal hydrolysis, the substrate must have glucosyl residues on both sides of the isomaltosyl (α-1,6 linked) moiety. nih.gov The rate of hydrolysis is influenced by the length of the glucose chains surrounding the branch point, with studies on porcine liver GDE indicating that a structure with four glucose residues on one side and one on the other (in addition to the branched glucose) is hydrolyzed most rapidly. nih.gov This indicates that the active site accommodates a specific number of glucosyl residues to position the α-1,6 bond correctly for catalysis. nih.gov

Substrate Specificity for Branched Glycogen Structures

The specificity is a result of the unique three-dimensional structure of the enzyme, which includes distinct domains for the two catalytic activities and additional domains that help in binding to the glycogen polymer. nih.gov In some bacteria, like E. coli, the transferase and glucosidase activities are carried out by two separate enzymes, GlgX and MalQ respectively. wikipedia.org Structural studies of E. coli's GlgX reveal a substrate-binding groove with conserved residues that create a narrow cleft, explaining its specificity for short, branched chains of three or four glucose units. nih.gov In eukaryotic GDE, the two active sites are positioned to work in a coordinated manner, possibly channeling the substrate from the transferase site to the glucosidase site. nih.govnih.gov This structural arrangement ensures the efficient and complete debranching of glycogen, a crucial step in mobilizing glucose for energy. nih.gov

Data Tables

Table 1: Catalytic Activities of Glycogen Debranching Enzyme

Catalytic ActivityEC NumberReaction TypeSubstrateProduct(s)
4-α-Glucanotransferase2.4.1.25TransglycosylationLimit Dextrin BranchElongated Glycogen Chain & Single α-1,6-linked Glucose
Amylo-α-1,6-Glucosidase3.2.1.33HydrolysisSingle α-1,6-linked GlucoseFree Glucose & Linear Glycogen Chain

Table 2: Key Features of GDE Catalytic Mechanisms

Feature4-α-GlucanotransferaseAmylo-α-1,6-Glucosidase
Primary Function Transfers a trisaccharide unit from a branch. numberanalytics.comHydrolyzes the α-1,6 branch point linkage. numberanalytics.com
Cofactor/Cosubstrate NoneWater youtube.com
Key Intermediate Covalent glycosyl-enzyme intermediate nih.govOxocarbenium ion intermediate wikipedia.org
Product Released None directly; remodels glycogen chainFree Glucose youtube.com
Glycosidic Bond Cleaved α-1,4-glycosidic bondα-1,6-glycosidic bond
Glycosidic Bond Formed α-1,4-glycosidic bondNone

Processing of Phosphorylase Limit Dextrin

Glycogenolysis, the breakdown of glycogen, is primarily carried out by glycogen phosphorylase, which sequentially cleaves α-1,4 glycosidic bonds from the non-reducing ends of glycogen chains, releasing glucose-1-phosphate. However, this process halts when the enzyme approaches an α-1,6 branch point. medschoolcoach.comuh.edu Glycogen phosphorylase cannot cleave residues closer than five units from a branch point, and it stops its activity when it leaves a branch with four glucose units remaining. medschoolcoach.comuh.eduyoutube.com The resulting structure is known as phosphorylase limit dextrin, which is the substrate for GDE. nih.govyeastgenome.orgjax.org

The processing of this limit dextrin by GDE occurs in two distinct steps, catalyzed by its two active sites: nih.govwikipedia.org

Oligo-1,4-1,4-glucantransferase (EC 2.4.1.25) Activity: The transferase site of GDE acts first. It recognizes the shortened branch with four glucose residues. uh.edu It then cleaves the outer three glucose residues as a maltotriosyl unit and transfers this trisaccharide to the non-reducing end of a nearby, longer glycogen chain, forming a new α-1,4 glycosidic bond. nih.govmedschoolcoach.comwikipedia.org This action exposes the single glucose residue that is linked to the main chain via an α-1,6 glycosidic bond. medschoolcoach.com

Amylo-α-1,6-glucosidase (EC 3.2.1.33) Activity: Following the transferase reaction, the glucosidase active site catalyzes the hydrolysis of the remaining α-1,6 glycosidic linkage. youtube.comwikipedia.org This reaction releases a single molecule of free glucose, not glucose-1-phosphate. numberanalytics.commedschoolcoach.com The main glycogen chain is now linear at that position and can be further degraded by glycogen phosphorylase. uh.edu

This dual-functionality is essential for the complete breakdown of the branched glycogen polymer. numberanalytics.com Studies involving site-directed mutagenesis have confirmed that these two catalytic activities are independent and reside in different domains of the GDE polypeptide. nih.govresearchgate.net The transferase activity is located in the N-terminal half, while the glucosidase activity is in the C-terminal half of the enzyme. wikipedia.orgjmb.or.kr

Table 1: Catalytic Activities of Glycogen Debranching Enzyme (GDE)
Catalytic ActivityEnzyme Commission (EC) NumberSubstrateActionProduct(s)
Oligo-1,4-1,4-glucantransferase2.4.1.25A branch of phosphorylase limit dextrin with 4 glucose unitsTransfers a trisaccharide (maltotriose) unit to the non-reducing end of an adjacent chainAn elongated glycogen chain and a single glucose residue at an α-1,6 branch point
Amylo-α-1,6-glucosidase3.2.1.33A single glucose residue attached via an α-1,6 glycosidic bondHydrolyzes the α-1,6 glycosidic bondFree glucose and a linear glycogen chain

Requirement for Specific Glucose Unit Lengths at Branch Points

The catalytic efficiency of GDE is highly dependent on the specific structure of its substrate, particularly the length of the glucose chains at the branch points. nih.gov Both the transferase and glucosidase active sites exhibit distinct substrate specificities.

Transferase Activity: The oligo-1,4-1,4-glucantransferase activity is specific for branches containing four glucose residues. nih.govuh.edu It will not act on longer branches, which are the substrate for glycogen phosphorylase, nor will it act once the branch is reduced to a single glucose unit. youtube.com The enzyme transfers a block of three glucose residues, leaving one behind. nih.govmedschoolcoach.com Structural modeling suggests that the active site pocket of the transferase domain (GT domain) can accommodate branches with five or fewer residues, as a sixth residue would create steric clashes with the protein structure. nih.gov

Glucosidase Activity: The amylo-α-1,6-glucosidase activity is highly specific for a single glucose unit attached via an α-1,6 linkage. nih.govyoutube.com The active site pocket at the glucosidase domain (GC domain) is relatively shallow and cannot accommodate more than one glucose residue from the branch. nih.gov Research using fluorogenic maltooligosaccharides has further detailed the active site requirements. One study found that the rate of hydrolysis was maximal when the substrate had four glucosyl residues on one side of the isomaltosyl moiety and one on the other, suggesting the active site accommodates a total of seven glucosyl residues for optimal activity. nih.gov Specifically, a substrate named 6³-O-α-glucosyl-PA-maltoheptaose was hydrolyzed most rapidly, indicating it fits best within the amylo-α-1,6-glucosidase active site. nih.gov

Table 2: Substrate Length Requirements for GDE Catalytic Sites
Catalytic SiteOptimal Substrate StructureKey Findings from Research
Oligo-1,4-1,4-glucantransferaseA glycogen branch with exactly 4 glucose units remaining. nih.govuh.eduStructural models indicate the active site can accommodate a maximum of five glucose residues before steric hindrance occurs. nih.gov
Amylo-α-1,6-glucosidaseA single glucose residue attached to the main chain by an α-1,6 glycosidic bond. nih.govyoutube.comThe active site is shallow, fitting only the single branched glucose residue. nih.gov Optimal hydrolysis occurs when the active site interacts with a total of seven glucose units (including parts of the main chain). nih.gov

Allosteric Regulation of Catalytic Activities

Unlike the key regulatory enzymes of glycogen metabolism, glycogen phosphorylase and glycogen synthase, the mammalian glycogen debranching enzyme is not known to be under significant allosteric regulation. nih.govjackwestin.com The primary control of glycogenolysis occurs at the level of glycogen phosphorylase, which is tightly regulated by allosteric effectors such as AMP, ATP, and glucose-6-phosphate, as well as by covalent modification (phosphorylation). nih.govjackwestin.com

The regulation of GDE appears to be primarily substrate-driven; its activity is dictated by the availability of phosphorylase limit dextrin. nih.govjaypeedigital.com Once glycogen phosphorylase generates the limit dextrin, GDE acts on it until the branches are removed, at which point phosphorylase can resume its action. nih.gov

However, it is noteworthy that in some bacteria, a form of allosteric regulation of a glycogen debranching enzyme (GlgX) has been identified. In Streptomyces, the second messenger cyclic di-GMP has been shown to bind to and activate GlgX, inducing a conformational change that reorganizes the catalytic pocket into an active state. nih.gov This finding reveals a direct link between c-di-GMP signaling and glycogen metabolism in these bacteria. To date, a similar allosteric mechanism has not been described for the eukaryotic glycogen debranching enzyme.

Genetic and Molecular Regulation of Gde Expression

Gene Structure and Organization

The fundamental blueprint for the GDE protein is encoded within the structure of its corresponding gene. The organization of this gene, including its size, exon-intron arrangement, and the presence of different isoforms, plays a crucial role in its regulation and function.

In humans, the GDE is encoded by the AGL gene. This gene, which stands for amylo-α-1,6-glucosidase, 4-α-glucanotransferase, is located on chromosome 1p21. nih.gov The AGL gene is substantial in size, spanning approximately 85 kilobases (kb) and is composed of 35 exons. wikipedia.orgnih.gov These exons are transcribed and spliced to produce a messenger RNA (mRNA) of about 7.0 kb. wikipedia.org The gene gives rise to several different versions of the GDE, known as isoforms, through mechanisms like the use of different promoter regions and alternative splicing. wikipedia.orgnih.govmedlineplus.gov These isoforms can vary in size and are expressed in a tissue-specific manner, with distinct forms found in the liver and muscle. wikipedia.orgmedlineplus.gov For instance, mutations in different parts of the AGL gene can affect specific isoforms; a mutation in exon 3 primarily impacts the liver isoform. medlineplus.govmedlineplus.gov

In the budding yeast Saccharomyces cerevisiae, the GDE is encoded by the GDB1 gene. yeastgenome.org The name GDB1 is an abbreviation for Glycogen (B147801) DeBranching gene 1. yeastgenome.org This gene is located on chromosome XVI. medlineplus.gov The protein encoded by GDB1 is a large, dual-activity enzyme that, like its human counterpart, is essential for the breakdown of glycogen. medlineplus.govyeastgenome.org

In the bacterium Escherichia coli, the debranching function is carried out by a protein encoded by the glgX gene. nih.gov This gene is part of the glg (glycogen) operon, which also contains other genes involved in glycogen metabolism. nih.gov The glgX gene is specifically located in a cluster with glgB (glycogen branching enzyme), forming a tandemly arranged operon. nih.gov The GlgX protein is an isoamylase-type debranching enzyme. nih.gov

Interactive Data Table: Gene Characteristics of Glycogen Debranching Enzyme in Different Organisms

FeatureHomo sapiens (AGL)Saccharomyces cerevisiae (GDB1)Escherichia coli (glgX)
Chromosomal Location 1p21 nih.govChromosome XVI medlineplus.govPart of the glg operon nih.gov
Gene Size ~85 kb wikipedia.orgnih.gov--
Number of Exons 35 wikipedia.orgnih.gov-Not applicable (prokaryote)
mRNA Size ~7.0 kb wikipedia.org--
Key Feature Multiple tissue-specific isoforms wikipedia.orgnih.govmedlineplus.govEncodes a dual-activity enzyme medlineplus.govyeastgenome.orgPart of a bacterial operon nih.gov

Transcriptional Control Mechanisms and Regulatory Elements

The transcription of GDE genes is a critical point of regulation, controlled by a complex interplay of transcription factors, regulatory DNA elements, and cellular signaling pathways. This ensures that the production of GDE is finely tuned to the metabolic state of the organism.

In E. coli, the expression of the glg operon, which includes glgX, is subject to complex transcriptional control. nih.gov A key player in this regulation is the Carbon Storage Regulator (Csr) system. genecards.org The CsrA protein, an RNA-binding protein, is a global regulator that can influence the stability and translation of target mRNAs. wikipedia.org While CsrA has been shown to repress other genes within the glg operon, its direct regulation of glgX is less clear. wikipedia.org However, the coordinated expression of the glgB-glgX operon suggests a tandem regulation. nih.gov

In humans, the AGL gene possesses at least two promoter regions, which are sites where the machinery of transcription initiates its process. wikipedia.orgnih.gov These distinct promoters drive the tissue-specific expression of different AGL isoforms. wikipedia.orgnih.gov One promoter is active in both liver and muscle, while the other is specific to muscle tissue. nih.gov A number of transcription factors have been identified as potentially binding to the promoter region of the AGL gene, including STAT3. nih.gov

The expression of GDE is highly responsive to the metabolic needs of the cell, which are often signaled by nutrient availability and environmental stress.

In S. cerevisiae, the expression of the GDB1 gene is regulated by stress-response elements in its promoter region. yeastgenome.org This leads to an induction of GDB1 expression during the late exponential growth phase and in response to various stresses, a pattern that is consistent with the regulation of other genes involved in glycogen metabolism. yeastgenome.org

In humans, the regulation of glycogen breakdown, and thus the expression of the AGL gene, is tightly controlled by hormones such as insulin (B600854) and glucagon, which signal the body's energy status. nih.gov This hormonal regulation helps to maintain homeostatic blood glucose levels. nih.gov Studies in non-small cell lung cancer have also indicated that the expression of AGL can be a critical regulator of tumor growth, suggesting its expression is linked to the metabolic reprogramming that occurs in cancer cells. nih.gov

Interactive Data Table: Transcriptional Regulation of GDE Genes

OrganismGeneKey Regulatory FactorsMetabolic/Environmental Cues
Homo sapiens AGLAt least two promoters, potential transcription factors like STAT3. wikipedia.orgnih.govnih.govHormonal signals (insulin, glucagon), cellular energy status. nih.gov
S. cerevisiae GDB1Stress-response elements. yeastgenome.orgStress, late exponential growth phase. yeastgenome.org
E. coli glgXCsrA (indirectly). nih.govwikipedia.orgNutrient availability (part of the glg operon regulation). nih.gov

Post-Transcriptional and Translational Regulatory Modalities

Following transcription, the regulation of GDE expression continues at the post-transcriptional and translational levels. These mechanisms provide additional layers of control, allowing for rapid adjustments in GDE protein levels without the need for new gene transcription.

In humans, the AGL gene undergoes alternative splicing, a key post-transcriptional modification. nih.govyoutube.com This process results in the generation of multiple mRNA isoforms from a single gene, which are then translated into different GDE protein isoforms with tissue-specific expression patterns. nih.govmedlineplus.gov For instance, six different isoforms of AGL mRNA have been identified in liver and muscle, differing only at their 5' ends. nih.gov The predominant isoform in the liver (isoform 1) has a long 5' untranslated region (UTR) of 400 base pairs. nih.gov The 5' UTR of an mRNA molecule can play a crucial role in regulating the efficiency of translation initiation. wikipedia.orgnih.gov Translation of the AGL gene begins at exon 3, with the first two exons and a portion of the third comprising this 5' UTR. wikipedia.orgnih.gov

In E. coli, the tight regulation of GlgX activity is crucial to prevent a futile cycle of glycogen synthesis and degradation. nih.gov This suggests that, in addition to transcriptional control, there are likely robust post-transcriptional or translational control mechanisms in place to manage the activity of the GlgX enzyme. nih.gov

While the specific post-transcriptional and translational regulatory mechanisms for GDB1 in S. cerevisiae are not as well-defined, it is known that yeast, in general, employs these levels of regulation to respond to environmental stresses, such as changes in nutrient availability. nih.gov

Post Translational Modifications Ptms and Protein Stability of Gde

Identification and Functional Role of Phosphorylation Sites

Phosphorylation is a critical PTM that regulates the activity of many enzymes involved in glycogen (B147801) metabolism. While the hormonal regulation of glycogenolysis through phosphorylation cascades involving enzymes like glycogen phosphorylase is well-established, direct evidence for the specific phosphorylation sites on GDE and their precise functional roles has been more elusive.

However, proteomic databases have begun to shed light on potential phosphorylation events. The UniProt database, a comprehensive resource for protein sequence and functional information, indicates that human GDE is a phosphoprotein. nih.gov Further data from the GlyGen portal, which integrates information from various proteomics datasets, has identified a potential phosphorylation site on the human GDE protein (UniProt accession number P35573-1).

SourceResidueNote
iPTMnetTyr504No kinase data available

This identification of Tyrosine 504 (Tyr504) as a potential phosphorylation site offers a starting point for further investigation. glygen.org However, it is important to note that direct functional validation through kinase assays or site-directed mutagenesis studies is currently lacking. General findings suggest that phosphorylation inhibits GDE activity, while dephosphorylation leads to its activation. asm.org This is in contrast to glycogen phosphorylase, which is activated by phosphorylation. uni.lu This reciprocal regulation ensures a coordinated control of glycogen breakdown. The identification of specific kinases and phosphatases that act on GDE will be crucial to fully understand how its activity is integrated into the broader signaling networks governing glucose homeostasis.

Glycosylation Patterns and Their Impact on Enzyme Activity and Trafficking

Glycosylation, the attachment of sugar moieties to proteins, is another PTM that can significantly influence protein folding, stability, and trafficking. The UniProt entry for human GDE (P35573) has indicated the potential for O-linked glycosylation at two sites, although detailed experimental validation and functional analysis are not yet available. nih.gov

The functional consequences of glycosylation on GDE remain an area for future research. In general, glycosylation can affect enzyme kinetics, substrate binding, and protein localization. uniprot.org For an enzyme like GDE that acts on a large, complex carbohydrate polymer like glycogen, it is plausible that glycosylation could influence its interaction with its substrate or its localization to glycogen particles within the cell. Further studies are needed to identify the specific glycan structures attached to GDE and to elucidate how these modifications might impact its dual enzymatic activities and its role in different cellular compartments.

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key signaling event that primarily targets proteins for degradation by the proteasome. Recent research has identified ubiquitination as a critical regulatory mechanism for GDE stability, with significant implications for glycogen storage diseases. uniprot.orguniprot.org

The E3 ubiquitin ligase Malin has been shown to interact with and promote the ubiquitination of GDE. uniprot.orguniprot.org This process is intricately linked to the enzyme's association with its substrate, glycogen. When GDE is bound to glycogen, it is protected from ubiquitination and subsequent degradation. However, upon glycogen depletion, GDE is released and can translocate to the nucleus, where it is targeted by the predominantly nuclear Malin for ubiquitination. uniprot.org

A key finding is the enhanced ubiquitination and proteasomal degradation of a specific GDE mutant, G1448R , which is associated with Cori's disease (Glycogen Storage Disease Type III). uniprot.orgnih.gov This mutation impairs the ability of GDE to bind to glycogen, leaving it susceptible to Malin-mediated ubiquitination and degradation. uniprot.orgnih.gov This highlights the crucial role of glycogen binding in maintaining GDE stability.

The regulation of Malin itself appears to be linked to cellular signaling pathways. Agents that elevate cyclic AMP (cAMP) levels can increase Malin levels and enhance the formation of the Malin-GDE complex, thereby promoting GDE ubiquitination. uniprot.orguniprot.org This suggests a model where glycogenolytic signals not only activate glycogen breakdown but also trigger a feedback mechanism to control the levels of GDE.

ComponentRole in GDE UbiquitinationAssociated Disease Context
Malin (E3 Ubiquitin Ligase)Promotes the ubiquitination of GDE. uniprot.orguniprot.orgMutated in Lafora disease. uniprot.org
GlycogenBinding to glycogen protects GDE from ubiquitination. uniprot.org-
G1448R Mutant GDEUnable to bind glycogen, leading to increased ubiquitination and proteasomal degradation. uniprot.orgnih.govCori's disease (GSDIII). uniprot.org
cAMPElevated levels increase Malin expression and Malin-GDE complex formation. uniprot.orguniprot.org-

These findings establish a clear pathway for the regulation of GDE levels via ubiquitination and proteasomal degradation, providing molecular insights into the pathophysiology of both Cori's disease and Lafora disease. uniprot.org

Other Post-Translational Modifications and Their Influence on GDE Conformation and Function

While phosphorylation and ubiquitination are the most studied PTMs of GDE, other modifications could also play a role in regulating its conformation and function. However, direct evidence for other PTMs, such as acetylation and SUMOylation, on GDE is currently lacking in the scientific literature.

Acetylation , the addition of an acetyl group to a lysine (B10760008) residue, is known to regulate the activity of other key enzymes in glycogen metabolism. For instance, glycogen phosphorylase is negatively regulated by acetylation, which promotes its dephosphorylation and inactivation. nih.govyoutube.com Given the close functional relationship between GDE and glycogen phosphorylase, it is conceivable that acetylation could also play a role in modulating GDE function, though this remains to be experimentally verified.

SUMOylation , the attachment of a Small Ubiquitin-like Modifier (SUMO) protein, is another PTM that can alter protein function, stability, and localization. While SUMOylation has been implicated in the regulation of various cellular processes, including the metabolism of other enzymes, there are no current reports of GDE being a SUMO target.

Future research employing advanced proteomics techniques will be essential to explore the full landscape of PTMs on GDE. Uncovering novel modifications and understanding their interplay will provide a more complete picture of how the stability and activity of this crucial enzyme are fine-tuned to meet the metabolic needs of the cell.

Compound and Gene Table

NameTypeFunction/Role
Glycogen debranching enzyme (GDE) ProteinA bifunctional enzyme with glucosyltransferase and glucosidase activities involved in glycogenolysis.
AGL GeneEncodes the glycogen debranching enzyme.
Malin ProteinAn E3 ubiquitin ligase that targets GDE for ubiquitination.
Glycogen phosphorylase ProteinA key enzyme in glycogenolysis that cleaves α-1,4 glycosidic bonds.
Ubiquitin ProteinA small regulatory protein that is attached to substrate proteins as a post-translational modification.
cyclic AMP (cAMP) MoleculeA second messenger important in many biological processes, including the regulation of glycogen metabolism.
SUMO (Small Ubiquitin-like Modifier) ProteinA small protein that is covalently attached to and detached from other proteins in cells to modify their function.

Protein Protein and Protein Ligand Interactions of Gde

GDE-Glycogen Interactions and Glycogen (B147801) Binding Affinity

The primary ligand for the Glycogen Debranching Enzyme is glycogen, a large, branched polymer of glucose. The interaction between GDE and glycogen is multifaceted, involving not only the catalytic active sites but also specific binding domains that enhance the enzyme's affinity for its substrate and ensure its proper positioning for efficient catalysis.

Research has identified specific non-catalytic glycogen-binding sites on the GDE protein, known as carbohydrate-binding modules (CBMs). In the human enzyme, a CBM belonging to family 21 (CBM21) has been identified. This CBM is crucial for the enzyme's affinity for glycogen. Studies have shown that while the catalytic domains of GDE have a low intrinsic affinity for linear starch chains, the presence of the CBM significantly enhances its binding to the complex, branched structure of glycogen. The removal of this binding module has been demonstrated to dramatically decrease the enzyme's ability to bind to glycogen.

The recruitment of GDE to glycogen particles is a critical prerequisite for its function. This process is primarily mediated by the aforementioned carbohydrate-binding module. The CBM acts as an anchor, tethering the GDE molecule to the glycogen particle. This localization ensures a high effective concentration of the enzyme at its site of action, facilitating the debranching process. The affinity of the CBM for glycogen ensures that GDE is readily available to act on the limit dextrin (B1630399) branches exposed after the action of glycogen phosphorylase.

Interplay with Other Glycogen Metabolic Enzymes

GDE does not function in isolation; its activity is tightly coordinated with other enzymes involved in glycogen metabolism to ensure a balanced and efficient flux of glucose.

The functional relationship between GDE and glycogen phosphorylase (GP) is a classic example of enzymatic synergy in metabolic pathways. Glycogen phosphorylase catalyzes the sequential phosphorolytic cleavage of glucose residues from the non-reducing ends of glycogen chains until it approaches a branch point, leaving a "limit dextrin." At this point, GP cannot proceed further. GDE then takes over, performing its dual functions. First, its oligo-1,4-glucanotransferase activity transfers a trisaccharide unit from the limit branch to the end of a nearby longer chain. Second, its amylo-1,6-glucosidase activity hydrolyzes the single remaining α-1,6-linked glucose residue at the branch point, releasing free glucose. This remodeling of the glycogen molecule creates new linear chains that are once again substrates for glycogen phosphorylase, allowing for the complete degradation of the glycogen particle.

While direct physical interactions between GDE and the enzymes of glycogen synthesis, glycogen synthase (GS) and the glycogen branching enzyme (GBE), are not as extensively documented as the GDE-GP interplay, evidence points towards a coordinated regulation. These enzymes are often found associated with the same glycogen particles, suggesting the existence of a multi-enzyme complex, sometimes referred to as a "glycogenosome." This co-localization would facilitate efficient substrate channeling and a rapid switch between glycogen synthesis and degradation in response to cellular needs. The activities of these opposing pathway enzymes are reciprocally regulated by phosphorylation and dephosphorylation, often controlled by the same signaling cascades.

Regulatory Protein Interactions and Their Functional Modulation of GDE Activity

The activity of GDE is also modulated through its interactions with regulatory proteins, which fine-tune its function in response to the metabolic state of the cell.

One of the key regulatory proteins is protein phosphatase 1 (PP1). PP1 is known to associate with a family of glycogen-targeting subunits that bring it into proximity with the enzymes of glycogen metabolism, including GDE. The phosphorylation state of GDE can influence its activity, and PP1 is responsible for its dephosphorylation. This regulatory mechanism is crucial for the coordinated control of glycogenolysis. The interactions within the larger glycogen-protein complex, or glycogenosome, also play a regulatory role, with the assembly and disassembly of this complex influencing the accessibility and activity of GDE.

Interactive Data Table: Key Interacting Partners of GDE

Interacting MoleculeType of MoleculePrimary Function of Interaction
GlycogenPolysaccharideSubstrate and anchor for GDE localization
Glycogen PhosphorylaseEnzymeSequential action in glycogenolysis
Glycogen SynthaseEnzymeCo-localization on glycogen particle, reciprocal regulation
Branching EnzymeEnzymeCo-localization on glycogen particle
Protein Phosphatase 1Enzyme (Phosphatase)Dephosphorylation and regulation of GDE activity

Examples of Inhibitory Protein Interactions (e.g., Igd1p)

In the yeast Saccharomyces cerevisiae, a key inhibitory protein of the glycogen debranching enzyme (Gdb1p) has been identified as Igd1p, also known as Yfr017p. nih.gov Research has demonstrated that Igd1p plays a significant role in regulating glycogen accumulation by directly inhibiting the activity of Gdb1p. nih.gov

Studies involving the deletion of the IGD1 gene in wine yeast strains revealed a marked decrease in their capacity to accumulate glycogen during both aerobic growth and fermentation. nih.gov This finding points to the role of Igd1p in promoting glycogen storage by preventing its breakdown by Gdb1p. Further in vitro analyses have confirmed the direct inhibitory effect of Igd1p on Gdb1p's enzymatic activity. nih.gov These results have led to the proposal of the name IGD1, signifying "Inhibitor of Glycogen Debranching," for the corresponding gene. nih.gov The primary function of Igd1p is therefore to act as a negative regulator of glycogen catabolism, thereby enhancing the cell's ability to store glucose in the form of glycogen. nih.govyeastract.com

Interacting ProteinOrganismEffect on GDEResearch Finding
Igd1p (Yfr017p)Saccharomyces cerevisiaeInhibitionDeletion of the IGD1 gene leads to a significant reduction in glycogen accumulation. In vitro studies confirm that Igd1p directly inhibits Gdb1p (GDE) activity. nih.gov

Interaction with Cellular Organelles or Scaffolding Proteins

Glycogen Debranching Enzyme is known to associate with specific cellular structures and scaffolding proteins, which facilitates the spatial and temporal regulation of glycogen metabolism.

In skeletal muscle, GDE has been found to be associated with the sarcoplasmic reticulum . This co-localization with a key organelle involved in muscle contraction suggests a localized and readily available energy source for muscle function.

Furthermore, GDE is a component of the isoamylase complex . yeastract.com This indicates that GDE does not function in isolation but as part of a larger protein assembly dedicated to glycogen metabolism. The formation of such complexes allows for efficient substrate channeling and coordinated regulation of enzymatic activities.

Another significant interacting partner for GDE is the AMP-activated protein kinase (AMPK) . This interaction is crucial for the cellular response to energy stress. The association between GDE and AMPK provides a mechanism for the direct regulation of glycogenolysis in response to the cell's energy status.

Cellular Component/Scaffolding ProteinLocation/FunctionSignificance of Interaction
Sarcoplasmic Reticulum Skeletal MuscleProvides a localized pool of GDE for rapid energy provision during muscle contraction.
Isoamylase Complex CytosolFacilitates coordinated regulation and efficient processing of glycogen. yeastract.com
AMP-activated protein kinase (AMPK) CytosolLinks glycogen metabolism directly to the cellular energy sensing machinery.

Molecular Pathogenesis of Glycogen Storage Disease Type Iii Gsdiii

Spectrum of AGL Gene Mutations and Their Molecular Consequences

The AGL gene is located on chromosome 1p21 and contains 35 exons. nih.govnih.gov Mutations in this gene are responsible for GSDIII. medlineplus.gov To date, over 100 different mutations have been identified, demonstrating significant genetic heterogeneity. medlineplus.govnih.gov These mutations are spread across the gene and include a variety of types, each with distinct consequences for the GDE protein. researchgate.net

The mutations identified in the AGL gene encompass a broad spectrum of genetic alterations. nih.gov

Nonsense Mutations : A significant portion of GSDIII cases are caused by nonsense mutations. nih.govnih.gov These mutations introduce a premature stop codon, leading to the synthesis of a truncated and typically nonfunctional protein. medlineplus.govlumenlearning.com Examples include mutations like Q6X, found in exon 3. nih.gov

Frameshift Mutations : These mutations, caused by small insertions or deletions of nucleotides that are not in a multiple of three, alter the reading frame of the gene. lumenlearning.comtechnologynetworks.com This results in a completely different downstream amino acid sequence and often a premature stop codon, leading to a nonfunctional protein. technologynetworks.com The 17delAG mutation in exon 3 is an example of a frameshift mutation. nih.gov

Missense Mutations : A missense mutation is a single nucleotide change that results in a codon that codes for a different amino acid. lumenlearning.comtechnologynetworks.com The consequences of missense mutations can vary. For instance, the L620P and R1147G variants result in specific functional impairments rather than complete loss of the protein. nih.gov Other missense mutations, such as G1448R, can have more severe effects on the protein's function and stability. nih.gov

Splice Site Mutations : These mutations occur at the boundaries between introns and exons and interfere with the proper splicing of the pre-mRNA. This can lead to the exclusion of exons or inclusion of introns in the final mRNA, resulting in an altered protein product. The IVS32-12A>G splice mutation has been associated with a milder clinical presentation of GSDIII. nih.gov

Table 1: Types of AGL Gene Mutations and Their General Molecular Consequences

Mutation Type Description Consequence on GDE Protein
Nonsense A single base change results in a premature stop codon. lumenlearning.comtechnologynetworks.com Production of a shortened, unstable, and typically nonfunctional protein. medlineplus.gov
Frameshift Insertion or deletion of nucleotides shifts the reading frame. technologynetworks.com Results in a completely altered amino acid sequence and often premature termination, leading to a nonfunctional protein. technologynetworks.com
Missense A single nucleotide substitution leads to a different amino acid. technologynetworks.com Can alter protein folding, stability, or catalytic activity to varying degrees, from mild impairment to severe loss of function. nih.gov

| Splice Site | Alters the signals for proper removal of introns from pre-mRNA. nih.gov | Leads to an incorrectly processed mRNA and an abnormal protein product, which may have reduced or no activity. nih.gov |

Mutations in the AGL gene can severely compromise the structural integrity and stability of the GDE protein. nih.gov The correct folding of the polypeptide chain is essential for its function. Missense mutations can introduce amino acid substitutions that disrupt critical intramolecular bonds, leading to misfolding. nih.gov

The GDE is a bifunctional enzyme with two distinct catalytic activities: an oligo-1,4-1,4-glucanotransferase (transferase) activity and an amylo-1,6-glucosidase (glucosidase) activity, which reside in separate domains of the single polypeptide chain. medscape.comnih.gov Specific missense mutations have been shown to differentially affect these two functions. nih.gov

The L620P mutation primarily affects the transferase function, almost completely abolishing it while retaining about 35% of the glucosidase activity compared to the wild-type enzyme. nih.gov

Conversely, the R1147G variant almost exclusively impairs the glucosidase activity, leaving it with negligible function, while it retains approximately 40% of its transferase activity. nih.gov

Mutations in the carbohydrate-binding domain, such as G1448R and Y1445ins , are more severe, causing a significant loss (to less than 20% of normal) of both transferase and glucosidase activities. nih.gov

This differential impairment highlights the functional independence of the two catalytic domains and demonstrates that specific regions of the protein are critical for each enzymatic reaction. nih.gov

Table 2: Differential Impact of Specific AGL Missense Mutations on GDE Enzymatic Activities

Mutation Location Glucanotransferase Activity (% of Wild-Type) Glucosidase Activity (% of Wild-Type) Primary Consequence
L620P Transferase Domain ~0% ~35% Abolishes transferase activity. nih.gov
R1147G Glucosidase Domain ~40% Negligible Impairs glucosidase activity. nih.gov
G1448R Carbohydrate-Binding Domain <20% <20% Severe loss of both activities. nih.gov

| Y1445ins | Carbohydrate-Binding Domain | <20% | <20% | Severe loss of both activities. nih.gov |

The ability of GDE to bind to its substrate, glycogen (B147801), is essential for its function. This binding is mediated by a specific carbohydrate-binding domain (CBD). nih.govnih.gov Mutations within this domain can severely impair or completely abolish the enzyme's ability to interact with glycogen. nih.gov

Functional studies using amylose (B160209) resin pull-down assays have shown that while the L620P and R1147G mutants bind to carbohydrates as effectively as the wild-type protein, mutations in the CBD have a drastic effect. The G1448R and ΔCBD (a deletion of the domain) mutants are unable to bind to carbohydrates, and the Y1445ins mutant shows significantly impaired binding. nih.gov This inability to bind to its substrate means that even if the catalytic domains were intact, the enzyme could not efficiently debranch glycogen. This leads to a complete loss of both transferase and glucosidase activity in a cellular context. nih.gov

While some mutations can affect protein conformation, studies of novel missense variants c.1484A > G (p.Y495C) and c.1981G > T (p.D661Y) have shown that the resulting mutant proteins are still localized to the cytoplasm, similar to the wild-type enzyme. nih.gov This suggests that not all pathogenic mutations disrupt the subcellular localization of GDE. nih.gov

Molecular Mechanisms of Aberrant Glycogen Accumulation

In healthy individuals, GDE works in concert with glycogen phosphorylase to break down glycogen. Phosphorylase shortens the linear chains of glycogen to within four glucose residues of an α-1,6 branch point. GDE then remodels the branch and cleaves the α-1,6 bond, releasing a free glucose molecule and a linear chain that phosphorylase can act upon again. medscape.com

In GSDIII, the deficiency of GDE halts this process. mdpi.com While glycogen phosphorylase is active, it cannot bypass the branch points. This leads to the accumulation of a structurally abnormal glycogen known as phosphorylase-limit dextrin (B1630399). mdpi.comghf-pharma.com This molecule is characterized by its numerous, very short outer branches. ghf-pharma.com The buildup of these abnormal glycogen molecules within the cytoplasm of cells, particularly in hepatocytes and muscle cells, disrupts normal cellular function, leading to the clinical manifestations of GSDIII. medlineplus.govphwr.org The accumulation of this limit dextrin is the central molecular event in the pathology of the disease. wikipedia.org

Genotype-Phenotype Correlations at the Molecular and Cellular Level

While GSDIII exhibits a wide range of clinical severity, some correlations between the genotype (the specific AGL mutation) and the phenotype (the clinical and molecular outcome) have been established. nih.gov

The most well-defined genotype-phenotype correlation distinguishes the GSDIIIa (liver and muscle involvement) and GSDIIIb (liver-only involvement) subtypes. nih.govnih.gov GSDIIIb is almost exclusively caused by mutations located in exon 3 of the AGL gene, such as the 17delAG frameshift and the Q6X nonsense mutations. nih.govwikipedia.orgmedlineplus.gov These mutations affect a specific isoform of the GDE protein that is predominantly expressed in the liver. medlineplus.govmedlineplus.gov The muscle isoform of the enzyme arises from an alternative transcript that does not include exon 3, and therefore, it is not affected by these specific mutations, explaining the absence of muscle disease in GSDIIIb patients. nih.govmedlineplus.gov

Other correlations have also been observed:

The splice site mutation IVS32-12A>G has been associated with a milder clinical phenotype. nih.gov

Mutations such as 3965delT and 4529insA are linked to a more severe phenotype with an earlier onset of symptoms. nih.gov

Mutations in the carbohydrate-binding domain (e.g., G1448R , Y1445ins ) represent a distinct and severe molecular phenotype, leading to protein instability and a complete loss of both enzymatic activities and glycogen binding. This effectively prevents the enzyme from performing its function, leading to severe disease. nih.gov

These correlations, however, are not always absolute, and the clinical presentation can be variable even among patients with the same mutation, suggesting that other genetic or environmental factors may influence the disease's severity. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
Amylo-1,6-glucosidase
Fructose
Glucose
Glucose-6-phosphate
Glucose-β-cyclodextrin
Glycine (B1666218)
Glycogen
Limit dextrin
Maltodextrin
Sucrose

Structural Biology Approaches

Understanding the three-dimensional architecture of GDE is fundamental to unraveling its dual enzymatic activities: 4-α-glucanotransferase (transferase) and amylo-α-1,6-glucosidase (glucosidase). High-resolution structural techniques have been pivotal in visualizing the enzyme's domains and active sites, and in elucidating how it interacts with its substrates and potential inhibitors.

X-ray Crystallography and Cryo-Electron Microscopy for GDE-Substrate/Inhibitor Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in determining the high-resolution structures of GDE. These techniques have revealed a unique modular organization where the transferase and glucosidase active sites are located in distinct domains at opposite ends of the elongated monomeric protein. nih.govnih.gov This spatial separation has significant implications for the enzyme's mechanism, suggesting a complex process of substrate binding and translocation between the two active sites. nih.gov

Crystal structures of GDE from Candida glabrata have been solved both in its apo form and in complex with oligosaccharides, providing a detailed view of substrate recognition. nih.govproquest.com These studies have shown how specific residues in the active sites are crucial for catalysis and substrate specificity. More recently, the cryo-EM structure of human GDE has been determined at a resolution of 3.23 Å, offering critical insights into the molecular basis of GSDIII. nih.govresearchgate.net This human structure has been invaluable for mapping disease-causing mutations and understanding how they impair enzyme function, leading to the accumulation of abnormal glycogen. nih.gov The structural data from both techniques have been complemented by mutagenesis studies to confirm the functional roles of key residues. nih.gov

TechniqueOrganismResolutionKey Insights
X-ray Crystallography Candida glabrata3.1 Å (apo), 3.3 Å (complex)Revealed distinct domains for transferase and glucosidase activities and the mechanism of substrate recognition. nih.govproquest.com
Cryo-Electron Microscopy Human3.23 ÅProvided the structure of the human enzyme, enabling the mapping of GSDIII mutations and understanding their pathogenic effects. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of proteins in solution, providing information on their flexibility and motions on a wide range of timescales. However, the large size of the full-length GDE (approximately 170 kDa) presents a significant challenge for detailed NMR studies. The sheer number of atoms leads to spectral complexity and rapid signal decay, making it difficult to obtain high-resolution structural and dynamic information for the entire enzyme.

Despite these challenges, NMR can still be a valuable tool for studying smaller, isolated domains of GDE. By expressing and purifying individual domains, such as the transferase or glucosidase domains, researchers could potentially use NMR to:

Map substrate and inhibitor binding sites: Chemical shift perturbation experiments could identify the specific residues involved in ligand binding.

Characterize domain-domain interactions: NMR could probe the interfaces between different domains and how these interactions are modulated by substrate binding.

Investigate local conformational changes: Relaxation dispersion experiments could reveal dynamic processes within the active sites that are essential for catalysis.

While specific, detailed NMR studies on the conformational dynamics of GDE are currently limited in the published literature, the application of advanced NMR techniques to its isolated domains holds promise for providing a more dynamic picture of its function in the future.

Computational Modeling and Molecular Dynamics Simulations for Mechanistic Insights

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools to complement experimental structural data, providing dynamic insights into GDE's catalytic mechanism and substrate interactions. These approaches allow researchers to simulate the behavior of the enzyme at an atomic level over time, offering a virtual window into processes that are difficult to capture experimentally.

MD simulations, often initiated from cryo-EM or crystal structures, have been successfully used to investigate how GDE selectively recognizes and binds to glycogen. nih.gov These simulations have revealed the critical role of hydrophobic and charged residues within the transferase domain's binding pocket in stabilizing substrate interactions. nih.gov Furthermore, computational studies have identified a "molecular clamp" mechanism, where a specific domain of the enzyme undergoes conformational changes to accommodate the glucose chains of the substrate, thereby enhancing the efficiency of the transferase reaction. nih.gov

By simulating the enzyme in the presence of its substrate, researchers can also gain a deeper understanding of the catalytic steps, including the conformational changes that facilitate the transfer of the glucan chain and the subsequent hydrolysis of the α-1,6 glycosidic bond. These computational approaches are particularly valuable for interpreting the functional consequences of disease-causing mutations identified in GSDIII patients, as they can predict how these mutations might alter the enzyme's structure, dynamics, and substrate binding capabilities.

Biochemical and Biophysical Characterization

A comprehensive understanding of GDE requires detailed biochemical and biophysical characterization of its enzymatic activity and its interactions with substrates and other molecules. A variety of assay systems have been developed to quantify the distinct activities of GDE and to probe its binding affinities.

Enzyme Activity Assays (e.g., spectrophotometric, fluorogenic, radiochemical, HPLC-based)

The dual functionality of GDE necessitates a range of assays to independently or concertedly measure its transferase and glucosidase activities.

Spectrophotometric Assays: A continuous spectrophotometric assay has been developed to measure debranching activity. This coupled enzyme assay utilizes a specifically designed substrate, maltodextrin-branched β-cyclodextrin. The action of GDE releases maltodextrins, which are then hydrolyzed by a reducing end-specific α-glucosidase. The resulting glucose is then measured continuously using the glucose oxidase/peroxidase (GOPOD) system, which produces a colored product detectable at 510 nm. This method offers a convenient and sensitive way to monitor GDE activity in real-time.

Fluorogenic Assays: Highly sensitive fluorogenic assays have been developed using synthetic, branched dextrins labeled with a fluorescent pyridylamino (PA) group. GDE's action on these substrates releases smaller, fluorescently tagged oligosaccharides, such as PA-maltopentaose and PA-maltohexaose. These products can be separated and quantified with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. This approach has been successfully applied to measure GDE activity in complex biological samples, including mouse brain tissue.

Radiochemical Assays: While less common in recent literature for GDE, radiochemical assays have historically been a sensitive method for measuring enzyme activity. These assays typically involve using a radiolabeled substrate, such as glycogen with ¹⁴C-labeled glucose residues at the branch points. The glucosidase activity of GDE would release ¹⁴C-glucose, which can then be separated from the glycogen polymer and quantified by scintillation counting. The transferase activity can be assayed by measuring the incorporation of radioactivity from a labeled oligosaccharide donor to a glycogen acceptor.

HPLC-Based Assays: As mentioned above, HPLC is a cornerstone for many GDE activity assays, particularly in conjunction with fluorogenic substrates. Reversed-phase HPLC can also be used to separate and quantify the products of the transferase reaction using unlabeled or PA-labeled substrates. This technique allows for the detailed analysis of the different oligosaccharides produced, providing insights into the specificity of the transferase activity.

Assay TypePrincipleDetection MethodAdvantages
Spectrophotometric Coupled enzyme reaction produces a colored product.Absorbance at 510 nmContinuous, convenient, sensitive.
Fluorogenic Enzymatic cleavage of a fluorogenic substrate releases a fluorescent product.HPLC with fluorescence detectionHigh sensitivity, applicable to complex samples.
Radiochemical Measurement of radioactivity in the product from a radiolabeled substrate.Scintillation countingHigh sensitivity.
HPLC-Based Separation and quantification of reaction products.UV, fluorescence, or mass spectrometryDetailed product analysis, high resolution.

Substrate and Ligand Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To complement enzyme activity assays, biophysical techniques are employed to directly measure the binding of substrates and potential inhibitors to GDE. These methods provide thermodynamic and kinetic parameters that are crucial for understanding the molecular recognition processes.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. By titrating a substrate or inhibitor into a solution containing GDE, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. While specific ITC studies on GDE are not widely reported, this technique is highly applicable for characterizing the binding of various oligosaccharides and potential therapeutic molecules to the enzyme's active and allosteric sites.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, GDE is immobilized on the sensor surface, and a solution containing the substrate or ligand is flowed over it. The binding and dissociation of the ligand can be monitored, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly useful for studying the kinetics of binding and for screening libraries of compounds for potential inhibitors. Like ITC, the application of SPR to GDE research holds significant potential for detailed kinetic analysis of its interactions.

Advanced Methodologies for Glycogen Debranching Enzyme Gde Research

Advanced research into the glycogen (B147801) debranching enzyme (GDE), a critical enzyme in glucose metabolism, relies on a sophisticated array of biochemical, genetic, and proteomic techniques. These methodologies are essential for elucidating its complex structure, catalytic mechanisms, and regulation.

Molecular and Mechanistic Insights for Therapeutic Development

Design and Characterization of Enzyme Inhibitors and Activators (molecular targets)

The glycogen (B147801) debranching enzyme is a large monomeric protein in humans with two distinct catalytic functions: a 4-α-D-glucanotransferase (or glucosyltransferase) activity and an amylo-α-1,6-glucosidase (or glucosidase) activity, which act on different parts of the glycogen molecule. nih.govwikipedia.org The independent nature of these active sites allows for the design of specific inhibitors that target one activity without affecting the other. wikipedia.org Understanding these molecular targets is crucial for developing potential therapeutic agents.

Research has identified several molecules that inhibit GDE activity, providing insights into the enzyme's catalytic mechanism. These inhibitors are primarily research tools at present, but they demonstrate the feasibility of targeting specific GDE functions.

Polyhydroxyamines : These compounds have been shown to inhibit the glucosidase active site. wikipedia.org Notably, this inhibition was selective, as the transferase activity was not measurably altered, confirming the presence of multiple, independent active sites. wikipedia.org

Bistris : The reversible inhibitor (HOC2H4)2NC(CH2OH)3, known as bistris, selectively protects the glucosidase active site from inactivation. taylorandfrancis.com

Carbodiimides : Water-soluble carbodiimides have been found to inactivate the transferase activity of GDE. nih.gov This inactivation occurs through the incorporation of a single mole of glycine (B1666218) ethyl ester per mole of the enzyme, leaving the glucosidase activity, when measured with specific substrates like α-D-glucosyl fluoride, unaffected. nih.gov

While the design of inhibitors has been explored, primarily for mechanistic studies, the development of specific activators for the glycogen debranching enzyme is a less-documented area of research. Therapeutic strategies for GSD III have largely focused on bypassing or replacing the deficient enzyme rather than activating the residual, often non-functional, protein.

Inhibitor ClassSpecific CompoundMolecular Target/Activity InhibitedKey Research Finding
PolyhydroxyaminesNot specifiedGlucosidase ActivityDemonstrated that the two catalytic actions of GDE can function independently. wikipedia.org
Tris Buffer AnalogsBistrisGlucosidase ActivitySelectively protects the glucosidase active center, acting as a reversible inhibitor. taylorandfrancis.com
CarbodiimidesWater-soluble carbodiimideTransferase ActivityInactivates the transferase site without affecting glucosidase activity. nih.gov

Molecular Chaperone Strategies to Restore GDE Folding and Stability

Mutations in the AGL gene can lead to the production of misfolded GDE proteins that are unstable and targeted for degradation by the cell's quality control systems. medlineplus.govacs.org Molecular chaperones are proteins that assist in the correct folding of other proteins, prevent their aggregation, and can even mediate their refolding if they become denatured. nih.govnih.gov Major chaperone systems in the cell, such as Heat Shock Protein 60 (HSP60) and Heat Shock Protein 70 (HSP70), are ATP-dependent molecular machines that bind to incompletely folded proteins and help them achieve their correct three-dimensional structure. nih.govexlibrisgroup.comyoutube.com

A therapeutic strategy known as Pharmacological Chaperone Therapy (PCT) leverages this principle. PCT uses small molecules that specifically bind to a mutant protein. fondazionetelethon.itnih.gov This binding helps to stabilize the protein's conformation, allowing it to escape degradation in the endoplasmic reticulum and be correctly trafficked to its site of action. acs.orgcanadianglycomics.ca For many genetic diseases, these chaperones are reversible competitive inhibitors that bind to the enzyme's active site, but their stabilizing effect at low concentrations can increase the total amount of functional enzyme in the cell. nih.gov

While PCT is being actively investigated for several lysosomal storage disorders, including other glycogen storage diseases like Pompe disease (GSD II), its specific application to GSD III is still an emerging area. fondazionetelethon.itnih.gov In Pompe disease, small molecules like 1-deoxynojirimycin (B1663644) (DNJ) have been shown to act as pharmacological chaperones for the mutant acid alpha-glucosidase (GAA) enzyme, increasing its stability and activity. nih.gov

For GSD III, the concept holds promise. A significant portion of disease-causing AGL mutations are missense mutations that produce a full-length but unstable and non-functional protein. A pharmacological chaperone designed to bind and stabilize these mutant GDE proteins could potentially restore some level of enzymatic activity, representing a viable future therapeutic avenue.

Gene Editing and Gene Therapy Approaches at the Molecular Level (e.g., AAV vector-mediated delivery of AGL gene)

Gene therapy offers a direct approach to treating monogenic disorders like GSD III by introducing a correct copy of the defective gene. Adeno-associated virus (AAV) vectors are a preferred delivery vehicle due to their ability to efficiently transduce liver and muscle tissues, the primary sites affected in GSD III. acs.orgcanadianglycomics.ca However, a significant molecular hurdle is the large size of the human GDE complementary DNA (cDNA), which at 4.6 kilobases (kb), exceeds the packaging capacity of a single AAV vector (less than 5 kb). acs.orgnih.govnih.gov Researchers have devised several innovative molecular strategies to overcome this limitation.

Dual AAV Vector Strategy : One approach involves splitting the GDE cDNA into two overlapping fragments, each packaged into a separate AAV vector. fondazionetelethon.it When co-administered, the cell's machinery recombines the fragments to produce the full-length, functional enzyme.

Use of a Smaller Bacterial Enzyme : A novel strategy employed a much smaller (2.2 kb) GDE gene from bacteria, Pullulanase, which can easily be packaged into a single AAV vector. acs.orgnih.gov In a GSD IIIa mouse model, an AAV9 vector expressing Pullulanase successfully blocked glycogen accumulation in cardiac and skeletal muscles. acs.orgnih.gov A subsequent injection with a liver-specific AAV8 vector carrying the same gene reduced liver glycogen and reversed fibrosis. acs.orgnih.gov

Engineered "Mini-GDE" Transgene : Based on GDE's molecular structure, researchers designed and generated a truncated version of the human enzyme, ΔNter2-GDE. nih.gov This functional "mini-GDE" is small enough to fit within a single recombinant AAV (rAAV) vector. When tested in mouse and rat models of GSD III, this single-vector approach led to a significant reduction in glycogen in the heart and muscle, along with restoration of muscle strength. nih.gov

Combination with Other Therapies : The efficacy of gene therapy may be enhanced when combined with other treatments. A study showed that simultaneous treatment with rapamycin (B549165) and a dual AAV vector therapy had a synergistic effect in correcting the GSD III phenotype in both liver and muscle of mice, potentially by correcting lysosomal impairment. fondazionetelethon.it

These approaches provide strong proof-of-concept for the correction of GSD III, indicating that restoring enzyme function in both liver and muscle is necessary to address the full spectrum of the disease. canadianglycomics.ca

AAV StrategyMolecular DesignVector(s) UsedKey Findings in Preclinical ModelsReference
Dual Overlapping VectorsSplits the 4.6 kb human GDE cDNA into two halves delivered by separate vectors.Two AAV vectorsFeasibility demonstrated in a mouse model of GSD III. fondazionetelethon.it fondazionetelethon.it
Bacterial GDE ReplacementUses the smaller 2.2 kb Pullulanase gene instead of human AGL.AAV9-CB-Pull (muscle) and AAV8-LSP-Pull (liver)Blocked glycogen accumulation in muscle and heart; subsequent liver-targeted vector reduced hepatic glycogen by 75% and reversed fibrosis. acs.orgnih.gov acs.orgnih.gov
Functional "Mini-GDE"An engineered, N-terminally truncated but functional human GDE that fits in one vector.Single rAAV vector expressing ΔNter2-GDECorrected glycogen accumulation and histological features in heart and muscle of mouse and rat models; restored muscle strength. nih.gov nih.gov
Combination TherapyDual AAV gene therapy combined with a small molecule.Dual AAV vectors + RapamycinResulted in a synergistic effect at biochemical and functional levels; suggested a mechanism based on correcting lysosomal impairment. fondazionetelethon.it fondazionetelethon.it

Exploring Compensatory Metabolic Pathways in GDE Deficiency (molecular aspects)

In the absence of functional GDE, the body cannot efficiently break down glycogen past its branch points, leading to the accumulation of an abnormal, partially degraded molecule called limit dextrin (B1630399). taylorandfrancis.com This blockage in glycogenolysis necessitates metabolic adaptations to maintain energy homeostasis, particularly during periods of fasting or exercise.

The most significant compensatory pathway in GDE deficiency is gluconeogenesis . nih.govnih.gov While the release of glucose from glycogen is impaired, the molecular machinery for synthesizing glucose from non-carbohydrate precursors remains intact. nih.gov This is a critical distinction from GSD Type I. In GSD III, glucogenic amino acids, derived from dietary protein, serve as a primary substrate for hepatic glucose production. nih.gov This molecular workaround is the basis for the clinical management strategy of a high-protein diet, which aims to provide a steady supply of precursors for gluconeogenesis to prevent hypoglycemia. nih.gov

Other potential metabolic shifts occur at the cellular level:

Increased Reliance on Fatty Acid Oxidation : In muscle, which relies on glycogen for intense exercise, a GDE deficiency would force a shift towards other fuel sources. wustl.edu During low to moderate intensity exercise, muscle cells may increase their reliance on the oxidation of fatty acids to generate ATP.

Mitochondrial Function : The disruption of normal glycogen metabolism can have secondary effects on other cellular organelles. In GSD III, the accumulation of abnormal glycogen can disrupt muscle fiber integrity, which in turn may affect mitochondrial dynamics and biogenesis. nih.gov This can lead to downstream consequences such as impaired oxidative phosphorylation and an increase in reactive oxygen species (ROS). nih.gov

While these adaptations can partially compensate for the enzyme defect, they are not sufficient to prevent the long-term pathology associated with GSD III, highlighting the need for the therapeutic strategies discussed previously.

Q & A

Q. Basic Research Focus

  • Genetic knockout models : Liver/muscle-specific AGL (human GDE gene) knockouts in mice recapitulate glycogen storage disease type III (GSD III), showing glycogen accumulation and metabolic profiling via HPLC or mass spectrometry .
  • Isotopic tracing : 13C^{13}\text{C}-glucose labeling tracks glycogen turnover rates in cultured hepatocytes or myocytes, with GDE inhibition leading to limit dextrin accumulation .
  • Enzyme activity assays : Tissue homogenates are incubated with phosphorylase-treated glycogen, and GDE activity is measured via glucose release or reduction in branch points (e.g., iodine staining for polysaccharide structure) .

How do researchers investigate the structural basis of substrate specificity in GDEs?

Q. Advanced Research Focus

  • Crystallography : High-resolution structures of GDEs bound to substrates (e.g., Sulfolobus shibatae GlgX with maltotriose) identify key residues in the active site that discriminate between α-1,4 and α-1,6 linkages .
  • Bioinformatics : Sequence alignment of GH13 and GH57 family enzymes highlights conserved motifs (e.g., the "YGYG" loop in GH13) that dictate substrate binding .
  • Mutagenesis and activity screening : Systematic alanine scanning of putative binding residues (e.g., Trp297^{297} in S. solfataricus TreX) coupled with activity assays reveals their role in substrate positioning .

What strategies address contradictions in the functional significance of GDE isoforms in disease models?

Q. Advanced Research Focus

  • Isoform-specific knockdowns : siRNA or CRISPR-Cas9 targeting of tissue-specific isoforms (e.g., hepatic vs. muscle AGL) in cell lines clarifies their metabolic roles. For example, muscle-specific AGL loss causes myopathy, while hepatic deficiency leads to hypoglycemia .
  • Proteomic profiling : Co-immunoprecipitation identifies isoform-specific binding partners (e.g., laforin in polyglucosan body degradation), linking isoforms to distinct pathways .
  • Clinical correlation : Genotype-phenotype studies in GSD III patients with AGL mutations (e.g., exon 3 vs. exon 32 deletions) differentiate isoform contributions to disease severity .

How are computational tools applied to predict the functional impact of GDE mutations?

Q. Advanced Research Focus

  • Pathogenicity prediction : Tools like PolyPhen-2 and SIFT classify AGL missense variants (e.g., p.R864C) as damaging based on evolutionary conservation and structural disruption .
  • Molecular dynamics (MD) simulations : Simulating mutant enzymes (e.g., p.Q34X truncation) reveals destabilization of the catalytic TIM barrel domain, explaining loss of activity .
  • Machine learning : Training algorithms on clinical and biochemical data predicts phenotypic outcomes (e.g., cardiomyopathy risk) from mutation profiles .

What experimental designs elucidate the evolutionary divergence of GDEs across prokaryotes and eukaryotes?

Q. Basic Research Focus

  • Phylogenetic analysis : Constructing trees from GH13/GH57 sequences identifies horizontal gene transfer events (e.g., bacterial GDEs in archaea) and lineage-specific adaptations .
  • Functional complementation : Expressing prokaryotic GDEs (e.g., E. coli GlgX) in eukaryotic knockout models tests conservation of activity .
  • Comparative genomics : Analyzing operon structures (e.g., glgX-phoU clusters in Bacillus) links GDE evolution to regulatory networks .

How do researchers validate the role of GDEs in non-canonical pathways, such as stress response or tumorigenesis?

Q. Advanced Research Focus

  • Transcriptomic profiling : RNA-seq of GDE-deficient cells under stress (e.g., nutrient deprivation) reveals dysregulation of autophagy or UPR pathways .
  • Metabolomic screens : LC-MS-based detection of aberrant glycogen derivatives (e.g., polyglucosan bodies) in bladder tumors links AGL loss to hyaluronic acid synthesis .
  • In vivo imaging : PET scans with 18F^{18}\text{F}-FDG in GSD III mice quantify glycogen accumulation and its metabolic consequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.